3-Iodo-6-methyl-1H-indazole
Overview
Description
3-Iodo-6-methyl-1H-indazole is a halogenated indazole derivative characterized by the presence of an iodine atom at the third position and a methyl group at the sixth position of the indazole ring. Indazole compounds are known for their diverse biological activities and are used in various medicinal and industrial applications.
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes that can have therapeutic effects .
Biochemical Pathways
Indazole derivatives are known to impact a variety of biochemical pathways, leading to downstream effects that can be beneficial for treating various conditions .
Result of Action
Biochemical Analysis
Biochemical Properties
3-Iodo-6-methyl-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including this compound, have been shown to exhibit inhibitory effects on certain enzymes such as tyrosine kinases and cyclooxygenases . These interactions are crucial as they can modulate signaling pathways and biochemical processes within cells.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that indazole derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins . Additionally, this compound may alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. For example, the compound’s interaction with tyrosine kinases can inhibit their phosphorylation activity, thereby affecting downstream signaling pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can remain stable under specific conditions, but may degrade over time when exposed to light or varying temperatures . Long-term exposure to this compound in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and altered gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or nephrotoxicity . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential to produce metabolites with distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells . Once inside the cells, this compound may localize to specific cellular compartments, such as the cytoplasm or nucleus, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-methyl-1H-indazole typically involves halogenation and cyclization reactions. One common method includes the iodination of a suitable precursor, such as 6-methyl-1H-indazole, using iodine or an iodine-containing reagent under controlled conditions. The reaction is often carried out in the presence of a catalyst and a solvent, such as dimethyl sulfoxide (DMSO), to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistency and efficiency. The use of continuous flow reactors can enhance the yield and purity of the compound by providing precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-6-methyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Products: Various substituted indazoles depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced forms with different oxidation states.
Scientific Research Applications
3-Iodo-6-methyl-1H-indazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-Iodo-1H-indazole: Lacks the methyl group at the sixth position.
6-Methyl-1H-indazole: Lacks the iodine atom at the third position.
3-Bromo-6-methyl-1H-indazole: Contains a bromine atom instead of iodine at the third position.
Uniqueness: 3-Iodo-6-methyl-1H-indazole is unique due to the combined presence of both iodine and methyl substituents, which can influence its reactivity and biological activity. The iodine atom enhances its electrophilicity, making it more reactive in substitution reactions, while the methyl group can affect its steric and electronic properties .
Properties
IUPAC Name |
3-iodo-6-methyl-2H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN2/c1-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBIAXZUZKSIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609752 | |
Record name | 3-Iodo-6-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-96-7 | |
Record name | 3-Iodo-6-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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